2-Bromo-4-(2-methoxyethoxy)phenol
Description
Overview of Halogenated Phenolic Ethers in Chemical Science
Halogenated phenols and their ether derivatives are significant in both industrial and academic research. The presence of a halogen, such as bromine, on the aromatic ring can influence the reactivity of the molecule, often serving as a handle for further chemical transformations through reactions like cross-coupling. sigmaaldrich.com These compounds are known to be utilized in the preparation of materials such as fire-retardant resins. google.com Furthermore, the substitution pattern of halogens and other functional groups on the phenol (B47542) scaffold can lead to a diverse range of biological activities. Research has explored the potential of brominated phenols in medicinal chemistry, with some derivatives exhibiting antimicrobial and anti-inflammatory properties. smolecule.com
Significance of the 2-Bromo-4-(2-methoxyethoxy)phenol Scaffold in Organic Chemistry Research
The this compound scaffold is of interest due to its combination of a reactive bromine atom, a phenolic hydroxyl group, and a flexible methoxyethoxy side chain. The bromine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, allowing for the introduction of new functional groups. smolecule.com The phenolic hydroxyl group provides a site for etherification, esterification, or other modifications. The 4-(2-methoxyethoxy) group can influence the compound's solubility and may play a role in its interaction with biological targets. This trifunctional scaffold makes it a potentially versatile intermediate for the synthesis of more complex molecules, including those with potential pharmaceutical applications. For instance, related brominated guaiacol (B22219) (2-methoxyphenol) derivatives have been investigated for their potential as inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular diseases. jamaipanese.com
Current Research Landscape and Knowledge Gaps Pertaining to this compound
While the broader class of halogenated phenolic ethers has been the subject of considerable study, specific research focused exclusively on this compound is limited. Much of the available information comes from patents and chemical supplier data. For example, a patent for the production of 4-(2'-methoxyethyl)phenol describes a multi-step synthesis that involves the bromination of a hydroxyacetophenone precursor, followed by a methoxide-bromide exchange and reduction. google.com This suggests a plausible synthetic route for this compound.
A significant knowledge gap exists in the peer-reviewed scientific literature regarding the specific reactivity, and full spectroscopic characterization of this compound. While its potential as a synthetic intermediate can be inferred from its structure and from studies on similar compounds, there is a lack of published research demonstrating its use in the synthesis of specific target molecules or investigating its biological properties.
Academic Relevance of Investigating this compound
The academic relevance of investigating this compound lies in its potential as an under-explored building block in organic synthesis. Its unique combination of functional groups offers opportunities for the development of novel synthetic methodologies. Further research could focus on exploring its reactivity in various cross-coupling reactions, its utility in the synthesis of heterocyclic compounds, and its potential as a precursor to new bioactive molecules. The study of this and similar compounds contributes to a deeper understanding of the structure-activity relationships of halogenated phenolic ethers and could lead to the discovery of new compounds with valuable properties. For example, the synthesis of novel analogues of biologically active compounds often relies on the availability of versatile intermediates like this. chemicalbook.com
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| CAS Number | 52076-14-9 |
| Physical Form | Brown Liquid |
| Purity | 96% |
| InChI Key | DAQDBWKQGYANFW-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound.
Detailed Research Findings
Detailed experimental research findings specifically on this compound are not extensively available in peer-reviewed literature. However, based on its structure and data for analogous compounds, its reactivity can be predicted. The presence of the bromine atom ortho to the hydroxyl group makes it susceptible to electrophilic aromatic substitution, though the electron-donating nature of the hydroxyl and ether groups can be offset by the deactivating effect of the bromine. The bromine atom itself is a key functional group for synthetic transformations.
A plausible synthesis method, extrapolated from procedures for similar compounds, would likely involve the etherification of a suitable hydroquinone (B1673460) derivative with 2-bromoethyl methyl ether, followed by selective bromination at the position ortho to the hydroxyl group. Alternatively, a route starting from 4-(2-methoxyethoxy)phenol (B1601402) followed by bromination could be employed.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDBWKQGYANFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536436 | |
| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52076-14-9 | |
| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Transformations Involving 2 Bromo 4 2 Methoxyethoxy Phenol
Mechanistic Insights into Bromine Atom Reactivity and Displacement in Halogenated Phenols
The bromine atom in 2-Bromo-4-(2-methoxyethoxy)phenol significantly influences the reactivity of the aromatic ring. Halogens, including bromine, are generally considered deactivating groups in electrophilic aromatic substitution reactions. aakash.ac.instackexchange.com This deactivation stems from the inductive effect, where the high electronegativity of bromine withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.com
Despite being deactivating, the bromine atom is an ortho-para directing substituent. aakash.ac.instackexchange.com This directing effect is a result of the resonance effect, where the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This delocalization preferentially stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions. stackexchange.com However, due to the poor overlap between the 4p orbitals of bromine and the 2p orbitals of carbon, this resonance donation is less efficient compared to that of substituents like hydroxyl or alkoxy groups. stackexchange.com
Displacement of the bromine atom via nucleophilic aromatic substitution is generally difficult for aryl halides like this compound. libretexts.org Such reactions typically require harsh conditions or the presence of strongly electron-withdrawing groups at the ortho or para positions to the halogen, which stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.comechemi.com In the absence of such activating groups, the displacement of bromine is not a facile process.
Role of the 2-Methoxyethoxy Substituent in Directing Aromatic Reactivity
The 2-methoxyethoxy group at the para position of this compound plays a crucial role in directing the aromatic reactivity. As an alkoxy group, it is a potent activating and ortho-para directing group in electrophilic aromatic substitution reactions. libretexts.orglumenlearning.comvedantu.comminia.edu.egopenstax.org The oxygen atom directly attached to the benzene ring can donate a lone pair of electrons into the aromatic system through resonance. libretexts.orgvedantu.com This +R effect significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. libretexts.org
Kinetic and Thermodynamic Studies of Reactions Involving this compound
In electrophilic aromatic substitution reactions, the presence of the activating 2-methoxyethoxy group would lead to a significantly faster reaction rate compared to benzene or bromobenzene. Conversely, the deactivating bromine atom would slightly temper this activation. Kinetic studies of related substituted phenols have shown that electron-donating groups enhance the rate of electrophilic attack, while electron-withdrawing groups decrease it. mdpi.com For example, studies on the OH oxidation of various substituted phenolic compounds have demonstrated that those with electron-donating groups exhibit higher reactivity. mdpi.com
Computational Approaches to Probing Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the reaction mechanisms and transition states of transformations involving this compound. semanticscholar.orgrsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the reaction pathways for both the formation and cleavage of the ether linkage. rsc.org These calculations can elucidate the structures of reactants, intermediates, transition states, and products, as well as their relative energies. semanticscholar.org
For the Williamson ether synthesis, computational models can be used to determine the activation energy for the SN2 reaction, providing insights into the reaction kinetics. Similarly, for the acid-catalyzed cleavage of the ether, computational studies can map out the potential energy surface for the protonation and subsequent nucleophilic attack, identifying the rate-determining step and the structure of the transition state.
Furthermore, computational methods are invaluable for understanding the electronic effects of the bromine and 2-methoxyethoxy substituents on the aromatic ring. nih.gov Calculations of molecular orbitals and electron density distributions can quantify the inductive and resonance effects of these groups, explaining their influence on the reactivity and regioselectivity of the molecule in electrophilic aromatic substitution reactions. nih.gov
Experimental Methodologies for Mechanistic Analysis (e.g., Isotope Labeling, Trapping Experiments)
Several experimental techniques can be employed to gain mechanistic insights into reactions involving this compound. Isotope labeling is a particularly powerful tool for tracing the fate of atoms during a reaction. acs.orgresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov For instance, by using a 13C or 14C labeled 2-methoxyethyl halide in the Williamson ether synthesis, the incorporation of the label into the final product can be tracked, confirming the reaction pathway. acs.orgchemrxiv.orgchemrxiv.org Similarly, using deuterated reagents can help to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, through the observation of a kinetic isotope effect. nih.gov
Trapping experiments can be utilized to detect the presence of reactive intermediates. nih.govresearchgate.netacs.org If a reaction is suspected to proceed through a radical mechanism, radical trapping agents can be added to the reaction mixture. The formation of a product derived from the trapping agent and the proposed radical intermediate would provide evidence for its existence. researchgate.netacs.org For example, in studying potential radical-mediated side reactions during the synthesis or transformation of this compound, a trapping agent could intercept any transient radical species. nih.gov
Applications of 2 Bromo 4 2 Methoxyethoxy Phenol in Advanced Organic Synthesis and Materials Research
2-Bromo-4-(2-methoxyethoxy)phenol as a Versatile Building Block in Complex Molecule Synthesis
This compound is a substituted phenol (B47542) derivative whose structural features make it a potentially versatile building block in organic synthesis. The molecule possesses three key functional groups that can be selectively targeted for chemical modification: a phenolic hydroxyl group, a bromo substituent on the aromatic ring, and a methoxyethoxy side chain. This trifunctional nature allows for a stepwise and controlled construction of more complex molecular architectures.
The utility of similar brominated phenols is well-documented in synthetic chemistry. For instance, compounds like 2-bromo-5-fluorophenol are recognized as crucial intermediates for developing sophisticated agrochemical formulations, including potent herbicides and fungicides. nbinno.com The bromine atom, in particular, serves as a valuable synthetic handle. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for constructing complex molecular skeletons from simpler precursors.
Furthermore, the phenolic hydroxyl group can be readily converted into an ether or ester, or it can be used to direct further electrophilic substitution on the aromatic ring. The presence of the methoxyethoxy group enhances the molecule's solubility in organic solvents and can influence the electronic properties of the aromatic ring, thereby modulating its reactivity. While specific documented syntheses commencing from this compound are not extensively reported in publicly available literature, the reactivity profile of its constituent functional groups suggests its suitability as a precursor for multi-step synthetic sequences aimed at complex target molecules.
Precursor for the Rational Design and Synthesis of Bioactive Molecules and Pharmacophores
Substituted phenols are a common structural motif in a vast array of biologically active compounds and pharmaceuticals. The specific arrangement of the bromo, hydroxyl, and ether functionalities in this compound makes it an attractive starting material for the synthesis of novel bioactive molecules and pharmacophores.
The value of structurally related compounds as pharmaceutical intermediates is well-established. For example, 4-(2'-methoxyethyl)phenol is a key intermediate in the production of Metoprolol, a widely used beta-adrenergic blocker. google.comgoogle.com This highlights the importance of the methoxyethylphenoxy scaffold in medicinal chemistry. Similarly, derivatives of bromophenols have been synthesized and evaluated for their antioxidant and anticancer properties. nih.gov
The synthesis of new diaryl ethers, which have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), has utilized bromophenol precursors in palladium-catalyzed Suzuki coupling reactions. nih.gov The this compound molecule could conceivably be employed in similar synthetic strategies. The bromine atom allows for coupling with various boronic acids or other organometallic reagents to introduce diverse aryl or heteroaryl groups. The phenolic hydroxyl can be alkylated to introduce side chains that are crucial for receptor binding, as seen in many beta-blockers. The methoxyethoxy group can also play a role in modulating the pharmacokinetic properties of a potential drug molecule, such as its solubility and metabolic stability.
Strategic Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals
Beyond pharmaceuticals, this compound holds potential as a strategic intermediate in the synthesis of specialty chemicals, including agrochemicals. The development of modern crop protection agents often relies on versatile building blocks that can be readily modified to optimize activity and selectivity. Brominated and fluorinated phenols, for example, are valued for their role in creating molecules that target specific agricultural pests and diseases with greater efficacy. nbinno.com
In the realm of other specialty chemicals, related bromophenol compounds have been utilized as components in the fabrication of organic light-emitting devices (OLEDs). nih.gov This suggests that derivatives of this compound could be explored for applications in materials science, where precise control over molecular structure is key to achieving desired electronic or optical properties.
Exploration of this compound Derivatives in Polymer Chemistry and Advanced Materials
The functional groups present in this compound provide several avenues for its incorporation into polymers and advanced materials. The phenolic hydroxyl group is the most reactive site for polymerization reactions. It can be derivatized into monomers suitable for various polymerization techniques.
For instance, the phenol can be converted to an acrylate or methacrylate ester, which can then undergo free-radical polymerization to form poly(acrylate)s or poly(methacrylate)s. Alternatively, the phenol can be used in condensation polymerizations. Reaction with epoxides (like epichlorohydrin) would yield a glycidyl ether, a common precursor for epoxy resins. These resins, upon curing, form highly cross-linked, durable thermosetting polymers with applications in coatings, adhesives, and composites.
Furthermore, the bromine atom on the aromatic ring can be utilized in more advanced polymerization methods. It can serve as an initiation site for atom transfer radical polymerization (ATRP) or as a reactive site in polycondensation reactions based on cross-coupling chemistry, such as Suzuki polycondensation. This would allow for the synthesis of well-defined conjugated polymers, which are of interest for applications in organic electronics, such as OLEDs and organic photovoltaics. The methoxyethoxy side chain could enhance the solubility and processability of the resulting polymers, which is often a significant challenge in the field of advanced materials.
Synthetic Strategies for Derivatization of this compound for Expanded Utility
The utility of this compound can be significantly expanded through various derivatization strategies targeting its key functional groups. nih.gov
Reactions at the Phenolic Hydroxyl Group:
Etherification: The hydroxyl group can be readily converted into an ether via the Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base. This is a common strategy for installing side chains that can impart specific biological activities or modify physical properties.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding esters. This can be used to protect the hydroxyl group or to introduce new functionalities.
Silylation: The phenol can be converted to a silyl ether using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This is often done to increase the volatility of the compound for gas chromatography analysis or to serve as a protecting group that can be easily removed later in a synthetic sequence.
Reactions at the Bromo Substituent:
Palladium-Catalyzed Cross-Coupling: The bromine atom is ideally suited for a range of powerful cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically to create biaryl structures. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, yielding substituted anilines.
Lithiation/Grignard Formation: The bromine can be exchanged with lithium using an organolithium reagent, or converted into a Grignard reagent. The resulting organometallic species is a powerful nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.
Reactions on the Aromatic Ring:
Further Electrophilic Aromatic Substitution: The existing substituents on the ring (hydroxyl, bromo, and ether groups) will direct any further substitution. The powerful activating and ortho-, para-directing effect of the hydroxyl group would likely dominate, suggesting that further substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would occur at the positions ortho to the hydroxyl group, if sterically accessible.
Structural Elucidation and Advanced Analytical Methodologies for 2 Bromo 4 2 Methoxyethoxy Phenol
Spectroscopic Characterization Techniques for Molecular Structure Assignment
Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : This technique identifies the different types of protons (¹H) in a molecule, their relative numbers, and their connectivity. For 2-Bromo-4-(2-methoxyethoxy)phenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methylene (B1212753) (-CH₂-) groups in the ethoxy chain, the methoxy (B1213986) (-OCH₃) protons, and the phenolic hydroxyl (-OH) proton. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to piece together the fragments of the molecule. For instance, the protons on the ethoxy chain would likely appear as triplets, while the aromatic protons would show a more complex pattern due to their specific substitution on the benzene (B151609) ring.
¹³C NMR Spectroscopy : This method provides information on the different types of carbon atoms in the molecule. A predicted spectrum for this compound would show nine distinct signals, corresponding to each unique carbon atom in the structure, including the six carbons of the benzene ring and the three carbons of the methoxyethoxy side chain.
2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further clarity. A COSY spectrum would show correlations between coupled protons, for example, confirming the connectivity between the two methylene groups in the ethoxy chain. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH (position 3) | 6.8 - 7.1 | 115 - 118 |
| Aromatic CH (position 5) | 6.9 - 7.2 | 118 - 121 |
| Aromatic CH (position 6) | 7.2 - 7.5 | 112 - 115 |
| Phenolic OH | 5.0 - 6.0 (broad) | - |
| Methoxy -OCH₃ | 3.3 - 3.5 | 58 - 60 |
| Ethoxy -OCH₂CH₂O- | 3.7 - 3.9 | 68 - 70 |
| Ethoxy -OCH₂CH₂O- | 4.0 - 4.2 | 69 - 71 |
| Aromatic C-Br | - | 110 - 113 |
| Aromatic C-OH | - | 148 - 152 |
| Aromatic C-O(R) | - | 150 - 154 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would confirm the presence of its key functional groups. Expected characteristic absorption bands for this compound would include a broad band for the O-H stretch of the phenol (B47542) group, sharp bands for C-H stretching in the aromatic ring and alkyl chain, C-O stretching for the ether linkages, and C=C stretching for the aromatic ring. nih.govnih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol O-H | Stretching (broad) | 3200 - 3600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether C-O | Stretching | 1050 - 1250 |
| Phenol C-O | Stretching | 1200 - 1260 |
Note: Values are based on characteristic IR absorption frequencies for organic functional groups.
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as the benzene ring in this compound. The absorption of UV or visible light promotes electrons from a ground state to an excited state. The phenol and its substituents would give rise to characteristic absorption maxima (λ_max) in the ultraviolet region, typically around 250-290 nm. The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, the mass spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). nih.govnih.gov High-resolution mass spectrometry could confirm the molecular formula, C₉H₁₁BrO₃, by providing a highly accurate mass measurement. guidechem.com The fragmentation pattern would likely involve the cleavage of the ether side chain, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Since this compound is identified as a liquid, this analysis would require inducing crystallization, potentially through cooling or the formation of a suitable co-crystal or derivative. sigmaaldrich.com If a crystalline form were obtained, X-ray diffraction would provide an unambiguous structural proof and reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. Studies on similar crystalline brominated phenols have demonstrated the utility of this technique in mapping their solid-state structures. nih.gov
Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A sample is passed through a column under high pressure, and its components are separated based on their differential interactions with the stationary phase. By comparing the area of the main peak to the areas of any impurity peaks, a quantitative purity value can be determined. A purity of 96% has been reported for this compound, likely determined by HPLC or GC. sigmaaldrich.com HPLC is also used in the analysis of related phenolic compounds. ottokemi.com
Gas Chromatography (GC) : For compounds with sufficient volatility and thermal stability, GC is another excellent technique for purity assessment. The compound is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. Assays by GC are common for similar aromatic compounds. thermofisher.com
Both HPLC and GC are also scalable for preparative applications, allowing for the isolation of the pure compound from a reaction mixture.
Advanced Analytical Techniques for Quantitation and Trace Analysis in Research Matrices
The accurate quantitation and trace analysis of "this compound" in various research matrices, such as environmental and biological samples, are crucial for understanding its distribution, fate, and potential impact. Due to the absence of published validated methods specifically for this compound, this section outlines potential advanced analytical techniques based on established methodologies for structurally similar compounds, including bromophenols, methoxyphenols, and other phenolic compounds. mdpi.comnih.govnih.gov The primary methods suitable for the analysis of "this compound" are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), and Gas Chromatography (GC) coupled with a Mass Spectrometer (GC-MS). mdpi.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC is a versatile and widely used technique for the analysis of phenolic compounds. nih.gov For "this compound," a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach.
Chromatographic Separation: A C18 column is a common choice for the separation of phenolic compounds, offering good resolution and peak shape. mdpi.com A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be effective for separating the target analyte from other components in a sample matrix. mdpi.comnih.gov
Detection:
Diode-Array Detection (DAD/UV): "this compound" possesses a chromophore (the substituted benzene ring) that absorbs ultraviolet (UV) light, making it amenable to DAD detection. nih.gov The detector can monitor multiple wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides higher selectivity and sensitivity, which is particularly important for trace analysis in complex matrices. nih.govresearchgate.net Electrospray ionization (ESI) in negative ion mode is a common and effective ionization technique for phenolic compounds. purdue.edu
Sample preparation for HPLC analysis often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte, especially when dealing with low concentrations in complex matrices like wastewater or biological fluids. mdpi.comnih.gov
Illustrative HPLC-DAD Method Parameters and Performance
The following table provides an illustrative example of potential HPLC-DAD method parameters and expected performance characteristics for the analysis of "this compound," based on methods for similar phenolic compounds. nih.govmdpi.com
| Parameter | Illustrative Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm (based on phenol chromophore) |
| Linearity (R²) (Illustrative) | > 0.999 |
| Limit of Detection (LOD) (Illustrative) | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) (Illustrative) | 30 - 150 ng/mL |
| Recovery (Illustrative) | 85 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
GC-MS is another powerful technique for the analysis of phenolic compounds, offering high resolution and sensitivity. thermofisher.com However, due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and thermal stability of phenolic compounds for GC analysis. mdpi.comrsc.org
Derivatization: The phenolic hydroxyl group of "this compound" can be derivatized to a less polar and more volatile functional group. Common derivatization reagents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents like acetic anhydride. mdpi.comrsc.org
Chromatographic Separation: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used for the separation of derivatized phenolic compounds. thermofisher.com
Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum, with its characteristic fragmentation pattern, provides a high degree of confidence in the identification of the analyte. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific ions corresponding to the derivatized analyte. rsc.org
Illustrative GC-MS Method Parameters and Performance (Post-Derivatization)
The table below presents an illustrative example of potential GC-MS method parameters and performance for the analysis of derivatized "this compound."
| Parameter | Illustrative Value/Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Linearity (R²) (Illustrative) | > 0.998 |
| Limit of Detection (LOD) (Illustrative) | 0.1 - 1.0 µg/L |
| Limit of Quantitation (LOQ) (Illustrative) | 0.3 - 3.0 µg/L |
| Recovery (Illustrative) | 80 - 110% |
Theoretical and Computational Chemistry Studies on 2 Bromo 4 2 Methoxyethoxy Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-4-(2-methoxyethoxy)phenol, these methods elucidate the distribution of electrons and identify regions of the molecule that are likely to be involved in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can determine bond lengths, bond angles, and dihedral angles of the lowest energy conformation. This process of geometry optimization seeks the configuration with the minimum energy on the potential energy surface. The resulting energy value provides a measure of the molecule's thermodynamic stability. Similar calculations on related phenolic compounds have been successfully used to determine their optimized structures and thermodynamic properties like heat capacity, entropy, and enthalpy.
Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is illustrative and based on typical values for similar phenolic compounds. Actual calculated values for this compound would require a specific DFT study.
| Parameter | Atom Pair/Group | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | C-C-Br | ~119° |
| Dihedral Angle | C-O-C-C (ether side chain) | Variable (see Conformational Analysis) |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic or basic character. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature.
For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms, which are electron-rich. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive.
Table 2: Frontier Molecular Orbital Properties (Hypothetical) This table illustrates typical FMO analysis results for substituted phenols. Specific values for this compound are not available in the searched literature.
| Property | Description | Predicted Location/Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Negative value (e.g., ~ -6.0 eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Negative or small positive value (e.g., ~ -1.5 eV) |
| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | ~ 4.5 eV |
| HOMO Localization | Region of electron donation | Phenolic oxygen, aromatic ring |
| LUMO Localization | Region of electron acceptance | Aromatic ring, bromine atom |
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions. The MEP map is color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas, are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic phenolic proton.
Green: Regions of near-zero potential, representing nonpolar areas.
For this compound, the MEP map would show a strong negative potential (red) around the phenolic and ether oxygen atoms. A region of high positive potential (blue) would be associated with the hydroxyl hydrogen, highlighting its acidity and ability to act as a hydrogen bond donor. The bromine atom would also influence the charge distribution on the aromatic ring.
Conformational Analysis and Potential Energy Surface Mapping of the 2-Methoxyethoxy Group
The flexible 2-methoxyethoxy side chain introduces conformational complexity to the molecule. Conformational analysis involves systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chain) and calculating the energy of each resulting conformation. This process maps the potential energy surface (PES), identifying low-energy stable conformers (local minima) and the energy barriers (transition states) between them. Such studies, often performed using DFT methods, are crucial for understanding the molecule's preferred shapes and how they might influence its biological activity and crystal packing. For a related compound, 4-(2-methoxyethyl)phenol, DFT has been used to study its optimized geometries.
Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to the stretching, bending, and torsional motions of different functional groups within the molecule.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By predicting the chemical shifts for each nucleus in the molecule, computational chemistry can help assign signals in experimental NMR spectra and confirm the molecular structure.
Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Understanding the non-covalent interactions of this compound is key to explaining its physical properties and solid-state structure.
Hydrogen Bonding: A significant feature of this molecule is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the adjacent ether oxygen of the side chain. Theoretical studies on similar 2-halophenols and other substituted phenols have explored the presence and strength of such interactions. Calculations can determine the geometry and energy of this bond, revealing its influence on the molecule's conformation and reactivity. Intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with an oxygen or bromine atom of a neighboring molecule, are also critical in determining the crystal structure.
Computational Exploration of Non-Linear Optical (NLO) Properties of this compound
Currently, there are no specific theoretical or computational studies focused solely on the non-linear optical (NLO) properties of this compound available in the public domain. Research in the field of computational chemistry often explores molecules with potential for applications in optoelectronics and photonics. mdpi.com The investigation of NLO properties typically involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict molecular hyperpolarizabilities. analis.com.myresearchgate.net These studies help in understanding the structure-property relationships that govern the NLO response of organic molecules.
The NLO properties of organic compounds are often associated with the presence of an electron donor-acceptor system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer. researchgate.net The delocalization of π-electrons within a molecule is a key factor that can lead to significant NLO responses. analis.com.my Computational methods allow for the calculation of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial in characterizing the NLO behavior of a molecule. analis.com.myfrontiersin.org
While direct computational data for this compound is not available, general principles from computational studies on other phenolic compounds and substituted aromatic systems can offer some insights. For instance, studies on various substituted phenols have been conducted to determine their electronic properties and reactivity, which are foundational to understanding their potential NLO characteristics. researchgate.netnih.gov The introduction of different substituent groups on an aromatic ring can significantly influence the electronic distribution and, consequently, the NLO response. nih.gov
A typical computational approach to exploring NLO properties involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory and basis set. nih.gov
Electronic Property Calculation: Following optimization, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important parameter that can be correlated with the NLO response. analis.com.my
Calculation of NLO Parameters: The polarizability and hyperpolarizability tensors are then computed to quantify the NLO response. The total first hyperpolarizability (βtot) is a key indicator of the second-order NLO activity of a molecule. analis.com.my
Future computational studies on this compound would be necessary to provide specific data on its NLO properties and to ascertain its potential for use in NLO materials and devices. Such studies would contribute to the broader understanding of how specific substituent combinations on a phenolic backbone can be tailored to achieve desired NLO responses.
Future Research Directions and Perspectives for 2 Bromo 4 2 Methoxyethoxy Phenol
Development of Chemo- and Regioselective Synthesis Strategies
The synthesis of substituted phenols with precise control over the position of functional groups remains a significant challenge in organic chemistry. oregonstate.eduresearchgate.net For 2-Bromo-4-(2-methoxyethoxy)phenol, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthesis methods that offer high chemo- and regioselectivity.
Current methods for synthesizing substituted phenols often face limitations such as harsh reaction conditions or the formation of multiple isomers, necessitating complex purification steps. nih.govrsc.org Future strategies may involve the application of modern synthetic methodologies to overcome these hurdles. For instance, the ipso-hydroxylation of specifically substituted arylboronic acids has emerged as a mild and highly efficient protocol for producing a wide range of phenols. nih.govrsc.org Adapting this method could provide a direct and controlled route to this compound.
Furthermore, cycloaddition cascade reactions, such as those involving hydroxypyrones and nitroalkenes, offer a pathway to phenols with complete regiochemical control. oregonstate.eduresearchgate.net Research could explore the design of appropriate precursors that would yield the target molecule through such a cascade. Additionally, advancements in metal-catalyzed cross-coupling reactions, which are already used for the synthesis of complex phenol (B47542) derivatives, could be tailored for the specific and efficient assembly of this compound. nih.gov The development of one-pot synthesis sequences that combine bromination and functionalization could also streamline its production. nih.gov
Exploration of Novel Reactivity and Transformation Pathways
The chemical structure of this compound contains multiple reactive sites: the phenolic hydroxyl group, the aromatic ring activated by the hydroxyl and ether groups, and the carbon-bromine bond. Future research should aim to explore the unique reactivity of this combination of functional groups to generate novel and complex molecular architectures.
The phenolic hydroxyl group can direct electrophilic substitution to specific positions on the aromatic ring. byjus.comlearncbse.in Investigating its directing influence in the context of the existing bromo and methoxyethoxy substituents could lead to new functionalization patterns. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, alkyl, or amino groups.
Moreover, the ether linkage in the 4-position offers possibilities for cleavage or modification to introduce alternative functionalities. Research into C-H bond functionalization, a rapidly advancing field in organic synthesis, could provide pathways to directly modify the aromatic backbone without pre-functionalization. oregonstate.edu Exploring these transformation pathways will be crucial for expanding the chemical space accessible from this starting material.
Design and Discovery of Structurally Related Derivatives with Tailored Properties
Phenol derivatives are recognized as privileged structures in medicinal chemistry and materials science due to their diverse biological activities and functional properties. researchgate.net A key future direction for this compound is the systematic design and synthesis of structurally related derivatives with tailored properties.
By modifying the core structure, it may be possible to develop new compounds with enhanced or entirely new functionalities. For example, structure-activity relationship (SAR) studies, which are crucial for optimizing the bioactivity of phenol derivatives, could guide the synthesis of new analogues. researchgate.netnih.govnih.gov Modifications could include:
Varying the substituent at the 2-position by replacing the bromine with other halogens or functional groups.
Altering the length and composition of the ether side chain at the 4-position.
Introducing additional substituents onto the aromatic ring.
These new derivatives could be screened for a range of applications, building on the known antimicrobial, antioxidant, and anti-inflammatory properties of many phenolic compounds. researchgate.net
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery of new derivatives and applications, future research on this compound should leverage high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the research and development process. nih.gov
An automated platform could be programmed to perform a series of reactions to create a library of analogues based on the this compound scaffold. For instance, various arylboronic acids could be coupled with the parent molecule in a high-throughput manner to generate a diverse set of biaryl derivatives. The resulting compounds could then be subjected to high-throughput screening to evaluate their biological activities or material properties. This approach would enable a much faster exploration of the chemical space around this compound than traditional methods would allow.
Synergistic Approaches Combining Advanced Experimental Techniques with Computational Modeling
The integration of advanced experimental techniques with computational modeling represents a powerful strategy for modern chemical research. For this compound, this synergistic approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and derivatives.
Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict various molecular properties, including reactivity, electronic structure, and potential biological activity. mdpi.comnih.gov For example, computational studies could be employed to:
Model the reaction mechanisms for the synthesis and functionalization of this compound to optimize reaction conditions.
Predict the properties of novel derivatives to prioritize synthetic targets.
Investigate potential interactions with biological targets to guide the design of new therapeutic agents. mdpi.com
These computational predictions can then be validated and refined through targeted experiments. This iterative cycle of prediction and experimentation can significantly enhance the efficiency and success rate of the research, leading to a more profound understanding of the chemical and physical properties of this compound and its derivatives. Furthermore, investigating the potential synergistic or antagonistic effects when combined with other phenolic compounds could reveal new applications. researchgate.netrjpharmacognosy.irnih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Bromo-4-(2-methoxyethoxy)phenol, and how can reaction conditions be optimized for yield?
- Methodology : Use Williamson ether synthesis to introduce the 2-methoxyethoxy group onto the phenolic precursor (e.g., 4-(2-methoxyethoxy)phenol), followed by regioselective bromination. Optimize bromination using catalysts like FeBr₃ or AlBr₃ in anhydrous solvents (e.g., CH₂Cl₂) at controlled temperatures (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy signals (δ 3.3–4.1 ppm). Use DEPT-135 to distinguish CH₃ groups.
- IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- MS : Look for molecular ion [M]⁺ matching C₉H₁₁BrO₃ (calc. 246.99) and characteristic fragments (e.g., loss of Br or methoxyethoxy groups).
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/Br/O ratios .
Q. What are the key physicochemical properties (solubility, melting point, stability) of this compound, and how are they determined experimentally?
- Methodology :
- Solubility : Test in solvents (e.g., DMSO, ethanol, water) via gravimetric analysis.
- Melting Point : Use a capillary tube apparatus (reported range: ~120–125°C; compare with analogs like 2-Bromo-4-tert-butylphenol, mp 245.9°C ).
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and supramolecular interactions of this compound?
- Methodology :
- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G(d) level.
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What crystallographic approaches resolve molecular packing and hydrogen-bonding patterns in this compound?
- Methodology : Grow single crystals via slow evaporation (solvent: ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Analyze hydrogen bonds (e.g., O-H⋯O) and π-π interactions using Mercury software. Compare with Etter’s graph-set analysis for hydrogen-bond motifs .
Q. How do substituents (bromo, methoxyethoxy) influence the compound’s electronic properties and reaction pathways in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Compare reaction rates and yields with analogs lacking substituents. Use cyclic voltammetry to measure redox potentials and correlate with Hammett σ values. Analyze regioselectivity via NOESY NMR or X-ray crystallography .
Q. What strategies mitigate conflicting data in biological activity studies (e.g., cytotoxicity vs. therapeutic potential)?
- Methodology :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify therapeutic windows.
- Control Experiments : Use knockout cell lines or competitive inhibitors to confirm target specificity.
- Meta-Analysis : Compare results with structurally related bromophenols (e.g., 4-bromophenol’s enzyme inhibition ). Address discrepancies via orthogonal assays (e.g., fluorescence-based vs. radiometric) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
